Neopentyl glycol
Overview
Description
Neopentyl Glycol (NPG) is a significant organic compound used as a precursor for various industrial products including polyester, polyurethane, and alkyd resins, synthetic lubricants, and hydraulic fluids. Its structure provides excellent hydrolytic stability, resistance to weather conditions, and outstanding functional properties to the resins (Monasterska et al., 2021).
Synthesis Analysis
The synthesis of NPG involves different methods, with a focus on the hydrogenation of hydroxypivaldehyde, obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde. This review highlights the preparation of substrates, catalysts, technical solutions, and purification methods (Monasterska et al., 2021).
Molecular Structure Analysis
The molecular structure of NPG, characterized by its two hydroxyl groups attached to the neopentyl carbon, is crucial for its properties and applications. This structure contributes to the hydrolytic stability and resistance to harsh conditions in its applications.
Chemical Reactions and Properties
NPG undergoes various chemical reactions, including esterification, to produce esters used in cosmetics, lubricants, and other applications. The reaction strategies for the synthesis of neopentyl glycol diheptanoate, for example, demonstrate the green synthesis potential of NPG in a solvent-free medium using an enzymatic pathway (Serrano‐Arnaldos et al., 2020).
Physical Properties Analysis
The physical properties of NPG, including its melting and boiling points, solubility in various solvents, and stability, make it an ideal component in resins and coatings. Its solid-solid phase change material (PCM) nature is used for thermal energy storage, demonstrating its latent heat capacity and thermal stability (Sari et al., 2013).
Scientific Research Applications
Neopentyl glycol (NPG) is an organic chemical compound used in the synthesis of various industrial products . Here are some fields where NPG is commonly used:
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Polyester Resins : NPG is a precursor for the manufacture of polyester resins . It enhances the stability of the product towards heat, light, and water .
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Polyurethane Resins : NPG is also used in the production of polyurethane resins . The structure of NPG provides the resins with excellent hydrolytic stability, resistance to weather conditions, good flexibility-hardness balance, and outstanding functional properties .
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Alkyd Resins : NPG is used in the synthesis of alkyd resins . These resins are used in paints and clear coatings providing gloss and durability .
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Synthetic Lubricants : NPG is used in the production of synthetic lubricants . These lubricants are used in various industries for their superior performance characteristics .
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Hydraulic Fluids : NPG is used in the formulation of hydraulic fluids . These fluids are used in hydraulic systems for their ability to transmit power .
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Pharmaceuticals : NPG is used in the pharmaceutical industry . It’s used in the synthesis of certain drugs .
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Cosmetics : NPG is used in the cosmetics industry . The specific applications and formulations can vary greatly depending on the product.
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Adhesives : NPG is used in the production of adhesives . It can enhance the adhesive properties and stability of the product .
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Pharmaceuticals : Apart from the previously mentioned uses, NPG is also used as a building block in the synthesis of various pharmaceuticals, including hormones, cardiovascular drugs, and painkillers .
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Polycarbonate Resins : NPG is used in the manufacture of polycarbonate resins . These resins have various applications, including in the production of certain types of plastics .
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Plasticizers : NPG is used in the production of plasticizers . These substances are added to materials to increase their plasticity or decrease their viscosity .
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Colossal Barocaloric Effect : It has been reported that plastic crystals of neopentyl glycol exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions . This CBCE phenomenon is likely to be very useful in future solid-state refrigeration technologies .
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Protecting Group for Ketones : Due to its tendency to form cyclic derivatives, NPG is used as a protecting group for ketones . This is particularly useful in the synthesis of certain pharmaceuticals .
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Boronic Acid Esters : NPG can form boronic acid esters, which are useful in cross-coupling reactions . These reactions are a key step in the synthesis of many organic compounds .
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Precursor to Neopentyl Glycol Diglycidyl Ether : NPG is a precursor to Neopentyl glycol diglycidyl ether . This compound has applications in the production of epoxy resins .
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Condensation Reactions : NPG can undergo condensation reactions with various compounds. For example, a condensation reaction of NPG with 2,6-di-tert-butylphenol gives CGP-7930 .
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Food Contact Materials : In the United States, NPG may be lawfully used as a reactant for coatings and other products intended for use in contact with foods under specific federal food additive regulations .
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Textiles : NPG is used in the textile industry . It’s used in the production of certain types of synthetic fibers .
Safety And Hazards
Future Directions
BASF will invest in a new world-scale NPG plant with an annual production capacity of 80,000 metric tons at its new Zhanjiang Verbund site, China . This investment will support the growing demand from customers in Asia, particularly in the field of powder coatings in China . Furthermore, NPG has been reported to exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions . This CBCE phenomenon is likely to be very useful in future solid-state refrigeration technologies .
properties
IUPAC Name |
2,2-dimethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVBVWXLSEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2, Array | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | NEOPENTYL GLYCOL | |
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Related CAS |
77498-68-1 | |
Record name | Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID8027036 | |
Record name | 2,2-Dimethylpropane-1,3-diol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2,2-dimethyl- | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Boiling Point |
406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Flash Point |
225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Solubility |
In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83 | |
Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Density |
1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Vapor Density |
3.6 (Air =1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30 | |
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Record name | NEOPENTYL GLYCOL | |
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Impurities |
Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol. | |
Record name | Neopentyl glycol | |
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Product Name |
Neopentyl glycol | |
Color/Form |
Needles from benzene, Crystalline solid | |
CAS RN |
126-30-7 | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2,2-dimethyl- | |
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Record name | 2,2-Dimethylpropane-1,3-diol | |
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Record name | 2,2-dimethylpropane-1,3-diol | |
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Melting Point |
260.6 °F (USCG, 1999), 129.3 °C, 127 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.